molecular formula C31H29O6P B12828762 (3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide

(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide

Cat. No.: B12828762
M. Wt: 528.5 g/mol
InChI Key: HPKLZRPGHDFKMP-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide is a complex organic compound with a unique structure that includes multiple phenyl groups and a dioxaphosphepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide typically involves multiple steps. One common method includes the reaction of a suitable precursor with a phosphine oxide reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study biochemical pathways involving phosphorus-containing compounds. Its interactions with biological molecules can provide insights into cellular processes and enzyme functions.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may

Properties

Molecular Formula

C31H29O6P

Molecular Weight

528.5 g/mol

IUPAC Name

(3aR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide

InChI

InChI=1S/C31H29O6P/c1-29(2)34-27-28(35-29)31(25-19-11-5-12-20-25,26-21-13-6-14-22-26)37-38(32,33)36-30(27,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h3-22,27-28H,1-2H3,(H,32,33)/t27-,28-/m1/s1

InChI Key

HPKLZRPGHDFKMP-VSGBNLITSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(=O)(OC2(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1(OC2C(O1)C(OP(=O)(OC2(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.